![molecular formula C10H17BrO2 B13328889 4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
4-[(2-Bromocyclopentyl)oxy]oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Bromocyclopentyl)oxy]oxane is an organic compound with the molecular formula C₁₀H₁₇BrO₂. It is characterized by a bromocyclopentyl group attached to an oxane ring through an oxygen atom. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclopentyl)oxy]oxane typically involves the reaction of 2-bromocyclopentanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Dissolve 2-bromocyclopentanol in anhydrous tetrahydrofuran.
Step 2: Add sodium hydride slowly to the solution while maintaining a low temperature to control the exothermic reaction.
Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 4: Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
Step 5: Purify the product by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation and recrystallization to ensure the product meets industrial standards.
化学反应分析
Types of Reactions
4-[(2-Bromocyclopentyl)oxy]oxane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The bromocyclopentyl group can be reduced to form cyclopentyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of cyclopentyl derivatives.
科学研究应用
4-[(2-Bromocyclopentyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic effects and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]oxane involves its interaction with specific molecular targets. The bromocyclopentyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. The oxane ring provides stability and enhances the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and the derivatives formed.
相似化合物的比较
Similar Compounds
- 4-[(2-Chlorocyclopentyl)oxy]oxane
- 4-[(2-Fluorocyclopentyl)oxy]oxane
- 4-[(2-Iodocyclopentyl)oxy]oxane
Uniqueness
4-[(2-Bromocyclopentyl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.
属性
分子式 |
C10H17BrO2 |
|---|---|
分子量 |
249.14 g/mol |
IUPAC 名称 |
4-(2-bromocyclopentyl)oxyoxane |
InChI |
InChI=1S/C10H17BrO2/c11-9-2-1-3-10(9)13-8-4-6-12-7-5-8/h8-10H,1-7H2 |
InChI 键 |
MSZHOXYURAYZAA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)Br)OC2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
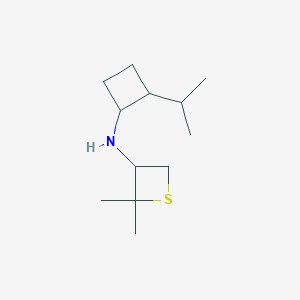
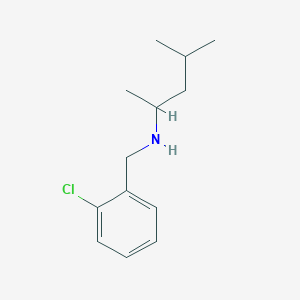
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
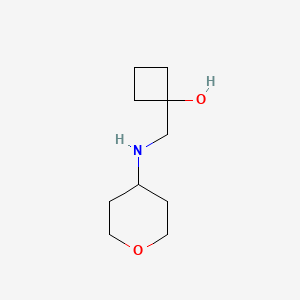
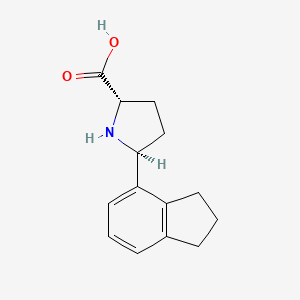
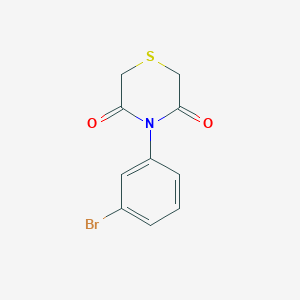
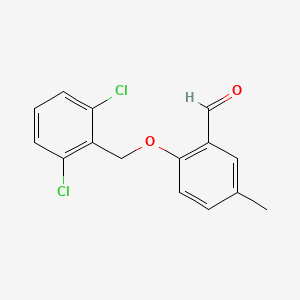
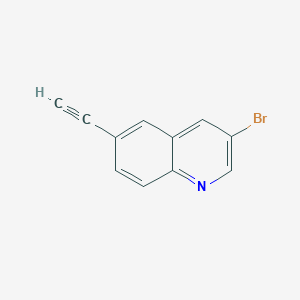
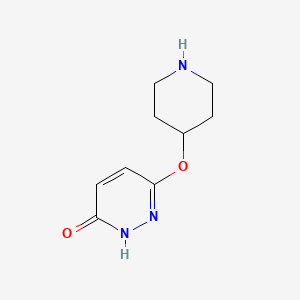

![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
